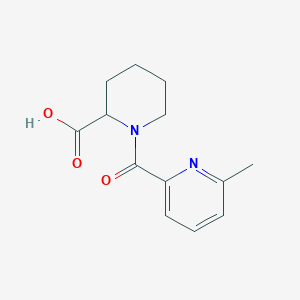
2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile, also known as DBT, is a boron-containing compound that has been studied for its potential applications in scientific research. It is a colorless, crystalline solid with a melting point of 122-124°C. DBT is a member of the class of compounds known as boron-containing nitriles, which have been studied for their potential use in a variety of scientific research applications.
科学的研究の応用
2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, such as nitriles, amides, and esters. In addition, 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile has been used as a catalyst in the synthesis of a variety of organic compounds, such as alcohols, amines, and amides. Furthermore, 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile has been studied as a potential catalyst for the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-diabetic drugs.
作用機序
The mechanism of action of 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile is not fully understood. However, it is believed that 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile acts as a Lewis acid catalyst, which facilitates the formation of a complex between the reactants and the catalyst. This complex then undergoes a reaction to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile have not been extensively studied. However, it has been suggested that 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile may have some potential applications in the treatment of certain diseases, such as cancer and diabetes. In addition, 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile has been studied for its potential use as an antioxidant, and it has been suggested that it may have some potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
The main advantage of using 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile in laboratory experiments is that it is a relatively inexpensive and readily available reagent. Furthermore, 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile is a relatively stable compound, and it is not easily degraded by light or heat. The main limitation of using 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile in laboratory experiments is that it is a relatively toxic compound, and it should be handled with care.
将来の方向性
The potential applications of 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile in scientific research are numerous. Further research is needed to explore the potential of 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile as a catalyst in the synthesis of a variety of organic compounds, as well as its potential use as an antioxidant and its potential applications in the treatment of various diseases. In addition, further research is needed to explore the potential of 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile as a reagent in the synthesis of a variety of pharmaceuticals. Finally, further research is needed to explore the potential of 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile as a reagent in the synthesis of materials for use in a variety of industrial applications, such as in the production of polymers and in the manufacture of electronic components.
合成法
2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile can be synthesized from the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2,6-dichlorobenzonitrile in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at a temperature of 110-120°C. The reaction is usually complete within two hours.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile) involves the reaction of 2,6-dichloro-4-nitrobenzonitrile with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, followed by reduction of the nitro group to an amino group and subsequent reaction with acetic anhydride to form the final product.", "Starting Materials": [ "2,6-dichloro-4-nitrobenzonitrile", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Sodium borohydride", "Acetic anhydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2,6-dichloro-4-nitrobenzonitrile and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in methanol.", "Step 2: Add sodium borohydride to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add hydrochloric acid to the reaction mixture to quench the reaction.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Dissolve the product in acetic anhydride and heat the mixture to reflux for several hours.", "Step 6: Cool the reaction mixture and add water to precipitate the product.", "Step 7: Filter the product and wash with water and diethyl ether.", "Step 8: Dry the product under vacuum to obtain 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile)." ] } | |
CAS番号 |
1309959-35-0 |
製品名 |
2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-benzonitrile |
分子式 |
C13H14BCl2NO2 |
分子量 |
298 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



